![molecular formula C16H15FO3 B5781706 4-fluorophenyl (3,5-dimethylphenoxy)acetate](/img/structure/B5781706.png)
4-fluorophenyl (3,5-dimethylphenoxy)acetate
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Description
Synthesis Analysis
The synthesis of compounds related to 4-fluorophenyl (3,5-dimethylphenoxy)acetate often involves classic reactions under mild conditions. For example, a compound was prepared using a Biginelli reaction, which is solvent-free and does not require catalysts (Cleetus et al., 2020). This indicates that similar compounds can be synthesized through eco-friendly and efficient methodologies.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various methods, including X-ray diffraction. For instance, certain compounds exhibit solvatomorphism, with different solvated forms showing distinct crystal structures and hydrogen-bonding interactions that contribute to their stability and arrangement (Cleetus et al., 2020). This highlights the importance of understanding the molecular structure for predicting the behavior and interactions of such compounds.
Chemical Reactions and Properties
The chemical reactions involving compounds like 4-fluorophenyl (3,5-dimethylphenoxy)acetate can be complex, involving multiple steps and products. For example, nitration reactions of dimethylacetophenone derivatives can lead to various nitroacetophenone products, illustrating the compound's reactivity and potential for further functionalization (Fischer et al., 1975).
Physical Properties Analysis
The physical properties of related compounds, such as their solvatomorphs, are influenced by their crystal structures and the interactions within them. The presence of solvent molecules and the formation of hydrogen bonds play a crucial role in determining the thermal properties, which can be analyzed through differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) (Cleetus et al., 2020).
Chemical Properties Analysis
Understanding the chemical properties of such compounds involves studying their reactivity, potential interactions, and stability under various conditions. The synthesis and reactivity of fluorinated derivatives, for instance, provide insights into the potential of these compounds for applications in materials science and organic synthesis, highlighting their versatility and the effects of fluorination on their behavior (Umemoto et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, “4-Fluorophenyl isocyanate”, indicates that it is flammable and can be harmful if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction, serious eye irritation, and respiratory sensitization . The safety data sheet advises against smoking near the substance and recommends wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity . These compounds often target key functional proteins in bacterial cell division .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial cell division , which could potentially disrupt a variety of downstream cellular processes.
Result of Action
Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also exhibit such effects .
properties
IUPAC Name |
(4-fluorophenyl) 2-(3,5-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11-7-12(2)9-15(8-11)19-10-16(18)20-14-5-3-13(17)4-6-14/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEJZWUYIVTKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)OC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl 2-(3,5-dimethylphenoxy)acetate |
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